Lovastatin-d9(Mixture of Diastereomers)

Quantitative LC-MS/MS Bioanalysis Pharmacokinetics

Lovastatin-d9 (Mixture of Diastereomers) is the definitive internal standard for lovastatin bioanalysis. Nine deuterium atoms (≥98 atom % D) provide a +9 Da mass shift, eliminating co-elution and correcting for matrix effects, ion suppression, and extraction variability in LC-MS/MS and GC-MS assays. Unlike Lovastatin-d3, its full 1:1 diastereomeric complexity ensures accurate stereospecific quantification of the parent lactone and hydroxy acid metabolite. Designed for FDA-regulated bioequivalence studies, CYP3A4 metabolism assays, and ICH-compliant chiral HPLC method validation. Documented 3-year stability supports long-term degradation and shelf-life studies. Supplied as a precisely defined epimer mixture for reliable chiral separation validation. Request a quote today.

Molecular Formula C₂₄H₂₇D₉O₅
Molecular Weight 413.6
Cat. No. B1162071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLovastatin-d9(Mixture of Diastereomers)
Synonyms(2S)-2-Methylbutanoic-d9 Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl_x000B_-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester-d9;  (+)-Mevinolin-d9 ;  6α-Methylcompactin-d9;  Altocor-d9;  Antibiotic MB 530B-d9;  L
Molecular FormulaC₂₄H₂₇D₉O₅
Molecular Weight413.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lovastatin-d9 (Mixture of Diastereomers): A Validated Stable Isotope-Labeled Internal Standard for Quantitation


Lovastatin-d9 (Mixture of Diastereomers) is a stable isotope-labeled analog of the HMG-CoA reductase inhibitor lovastatin, wherein nine hydrogen atoms are replaced with deuterium . This compound, with a molecular weight of approximately 413.6 Da, exists as a mixture of diastereomers, reflecting the stereochemical complexity of the parent molecule . It is specifically designed as an internal standard for the accurate quantification of lovastatin and its metabolites in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays [1]. The isotopic enrichment is typically specified at ≥98 atom % D, ensuring a distinct mass shift from the unlabeled analyte to minimize analytical interference .

Why Unlabeled Lovastatin or Other Deuterated Analogs Are Inadequate Substitutes for Lovastatin-d9


Direct substitution with unlabeled lovastatin or alternative deuterated analogs (e.g., Lovastatin-d3) compromises analytical accuracy and precision due to critical differences in isotopic labeling patterns and physicochemical behavior . Unlabeled lovastatin cannot serve as an internal standard because it co-elutes with the target analyte, failing to correct for matrix effects, ion suppression, or extraction recovery variations that are inherent in LC-MS/MS analyses [1]. While other deuterated forms like Lovastatin-d3 offer a mass shift, they possess fewer deuterium atoms (3 vs. 9), which may result in less robust separation from the analyte's natural isotopic envelope, especially for metabolites, and they do not fully replicate the diastereomeric complexity of the parent drug, a factor critical for accurate stereospecific quantification [2].

Quantitative Differentiation of Lovastatin-d9 Against Closest Analogs for Method Selection


Enhanced Mass Shift and Reduced Signal Overlap vs. Lovastatin-d3

Lovastatin-d9 provides a mass shift of +9 Da relative to unlabeled lovastatin, compared to the +3 Da shift offered by Lovastatin-d3 . This larger mass difference, resulting from nine deuterium atoms versus three, is critical for minimizing isotopic cross-talk between the internal standard and the analyte's M+3 or M+4 natural isotopic peaks, which are prominent in molecules of this size (C24H36O5) . In MS/MS detection, this enhanced separation reduces the risk of signal interference, thereby improving the signal-to-noise ratio and enabling lower limits of quantification (LLOQ) for lovastatin and its metabolites in complex biological matrices [1].

Quantitative LC-MS/MS Bioanalysis Pharmacokinetics

Defined Diastereomeric Ratio (1:1 Lovastatin/Epilovastatin) for Stereospecific Assay Validation

This specific formulation of Lovastatin-d9 is supplied as a defined 1:1 mixture of the lovastatin and epilovastatin diastereomers, as confirmed by vendor Certificate of Analysis . This is in direct contrast to many other deuterated lovastatin products which are supplied as a single, undefined, or unpurified stereoisomeric mixture . The known and controlled 1:1 ratio enables precise quantification of both lovastatin and its epimer in a single analytical run, a critical requirement for pharmaceutical quality control where diastereomeric purity must be assessed per ICH guidelines [1]. Uncontrolled diastereomer ratios in other internal standards can introduce bias and compromise the accuracy of stereospecific measurements [2].

Chiral Analysis Stereochemistry Method Validation

High Isotopic Purity (≥98 atom % D) for Minimized Analytical Interference

Lovastatin-d9 (Mixture of Diastereomers) is supplied with a specified isotopic enrichment of ≥98 atom % D [1]. This level of purity is crucial because the presence of unlabeled (D0) or under-labeled (e.g., D7, D8) species within the internal standard contributes to a background signal at the analyte's m/z, effectively raising the lower limit of quantification (LLOQ) and reducing assay sensitivity . While some alternative products may offer lower enrichment (e.g., 97 atom % D) or do not specify the enrichment level, the ≥98% specification provides greater confidence in the absence of interfering isotopic impurities, which is particularly important when quantifying trace levels of lovastatin metabolites or when working with limited sample volumes [2].

Stable Isotope Dilution Assay LC-MS/MS Metabolite Quantitation

Structural Analogy to Both Lactone and Hydroxy Acid Forms for Comprehensive Metabolite Tracking

Lovastatin is a prodrug that undergoes in vivo hydrolysis to its active hydroxy acid form [1]. The deuterium labeling pattern in Lovastatin-d9, which includes a deuterated 2-methylbutyrate side chain, is designed to remain intact during this metabolic conversion . This contrasts with alternative internal standards labeled only on the naphthalene ring system, which may not co-elute with the hydroxy acid metabolite under reversed-phase LC conditions, leading to differential matrix effects and inaccurate quantification [2]. By using Lovastatin-d9 as an internal standard, a single compound can accurately track both the prodrug lactone and the active hydroxy acid metabolite, streamlining method development and improving data reliability for in vitro and in vivo pharmacokinetic studies [3].

Drug Metabolism In Vitro ADME Stable Isotope Labeling

Batch-to-Batch Reproducibility Supported by Re-analysis Recommendation

The supplier's documentation for Lovastatin-d9 includes a specific stability statement: "After three years, the compound should be re-analyzed for chemical purity before use" . This explicit guidance, backed by the supplier's quality system, is not universally provided for all deuterated lovastatin analogs and provides a verifiable framework for ensuring long-term data consistency in multi-year studies . This contrasts with alternative internal standards where stability data may be absent or where re-analysis is not formally recommended, introducing a potential source of variability in long-term pharmacokinetic or clinical trial datasets . This documented stability protocol supports the use of Lovastatin-d9 in regulated bioanalytical environments where standard stability must be demonstrable to auditors [1].

Quality Control Regulated Bioanalysis Standard Stability

Primary Research and Quality Control Applications for Lovastatin-d9 (Mixture of Diastereomers)


High-Sensitivity LC-MS/MS Quantitation of Lovastatin in Plasma for Bioequivalence Studies

In regulated bioequivalence studies, accurate measurement of lovastatin and its active hydroxy acid metabolite is paramount. Lovastatin-d9, with its +9 Da mass shift and ≥98 atom % D isotopic purity [1], serves as the optimal internal standard to correct for plasma matrix effects and ion suppression, ensuring the method meets the stringent FDA requirements for accuracy (within ±15%) and precision. The defined 1:1 diastereomeric mixture [2] further supports validation of chiral separation, if required by regulatory authorities.

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies Using Human Liver Microsomes

For studying the CYP3A4-mediated metabolism of lovastatin and potential interactions with co-administered drugs, Lovastatin-d9 provides a robust internal standard. Its structural analogy, with deuterium on the metabolically stable side chain , ensures it accurately tracks both the parent lactone and the hydroxy acid metabolite during LC-MS/MS analysis [1]. This eliminates the need for separate internal standards for each analyte, simplifying sample preparation and data analysis in high-throughput in vitro ADME assays.

Pharmaceutical Quality Control and Forced Degradation Studies

During the development and manufacture of lovastatin drug products, monitoring diastereomeric purity is a critical quality attribute. The Lovastatin-d9 (Mixture of Diastereomers) product, supplied as a 1:1 epimer mixture , is uniquely suited for validating and calibrating chiral HPLC methods used to detect epilovastatin impurity at levels >0.1-0.2%, as stipulated by ICH guidelines [1]. Its documented 3-year stability protocol [2] also makes it a reliable reference standard for long-term forced degradation and shelf-life studies.

Calibration of MS Detectors for High-Throughput Screening in Drug Discovery

In early-stage drug discovery programs focused on HMG-CoA reductase or related pathways, Lovastatin-d9 can be used as a stable isotope-labeled internal standard to calibrate MS detectors for quantitative high-throughput screening (qHTS) assays . Its defined isotopic purity [1] and mass shift minimize signal drift and interference, enabling reliable quantification of lovastatin and its analogs across large compound libraries, thereby improving the accuracy of hit-to-lead progression decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lovastatin-d9(Mixture of Diastereomers)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.